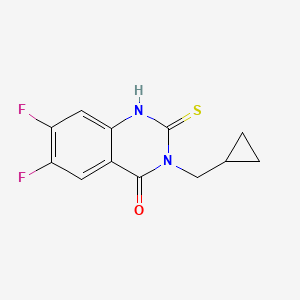
3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase enzyme that plays a crucial role in the signaling pathways of cytokines, which are involved in immune responses. CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one works by selectively inhibiting JAK3, which is a key enzyme in the signaling pathways of cytokines involved in immune responses. By inhibiting JAK3, this compound blocks the downstream signaling of cytokines, leading to a reduction in inflammation and immune responses.
Biochemical and physiological effects:
This compound has been shown to effectively reduce inflammation and immune responses in preclinical and clinical studies. Inhibition of JAK3 by this compound leads to a reduction in the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and an increase in the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
実験室実験の利点と制限
3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also highly selective for JAK3, which reduces the potential for off-target effects. However, this compound also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in long-term treatments. It also has potential side effects, such as an increased risk of infections and malignancies.
将来の方向性
There are several future directions for the research and development of 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one. One direction is to explore its potential therapeutic applications in other autoimmune diseases, such as psoriasis and inflammatory bowel disease. Another direction is to develop more potent and selective JAK3 inhibitors with longer half-lives and fewer side effects. Finally, there is a need to further understand the mechanisms of action of this compound and its effects on immune responses and inflammation.
合成法
The synthesis of 3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-amino-5-fluorobenzonitrile with cyclopropylmethyl bromide to form 2-(cyclopropylmethylamino)-5-fluorobenzonitrile. This intermediate is then reacted with 2,4-difluorobenzaldehyde in the presence of a base to give 3-(cyclopropylmethyl)-6,7-difluoro-2-aminobenzaldehyde. The final step involves the reaction of this intermediate with thioacetic acid in the presence of a base to form this compound.
科学的研究の応用
3-(Cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, this compound has been shown to effectively inhibit JAK3 activity and suppress cytokine signaling pathways, leading to a reduction in inflammation and immune responses. Clinical trials have also shown promising results in the treatment of rheumatoid arthritis and other autoimmune diseases.
特性
IUPAC Name |
3-(cyclopropylmethyl)-6,7-difluoro-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2OS/c13-8-3-7-10(4-9(8)14)15-12(18)16(11(7)17)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCZALWYIIXJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C3=CC(=C(C=C3NC2=S)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


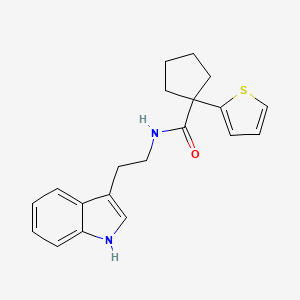
![3-(3-Chloro-4-methylphenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2791597.png)
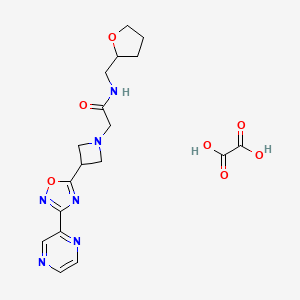
![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-chloro-4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2791603.png)
![6,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B2791604.png)
![N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2791606.png)
![6-[4-(5-Ethylpyrimidin-2-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2791607.png)

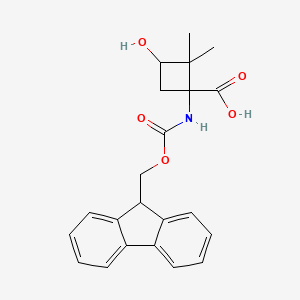
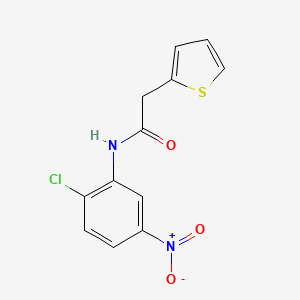
![Ethyl 2-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2791612.png)
![3-hexyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2791615.png)
